2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide
Description
IUPAC Name: 2-(4-Chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide Molecular Formula: C₁₉H₁₇ClN₂O₂S Molecular Weight: 396.87 g/mol (calculated) Structural Features:
- Acetamide backbone: Functionalized with a 4-chlorophenoxy group at the α-position.
- Thiazole ring: Substituted at position 5 with a 4-methylbenzyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-2-4-14(5-3-13)10-17-11-21-19(25-17)22-18(23)12-24-16-8-6-15(20)7-9-16/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQYEWFESQVRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenoxy group and the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ()
- Molecular Formula : C₁₈H₁₄BrClN₂O₂S
- Key Difference : Bromine replaces the methyl group on the benzyl substituent.
- Impact :
2,5-Dimethylanilino Analog (BS95248, )
- Structure: 2-(2,5-Dimethylanilino)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide
- Key Difference: Anilino group replaces the chlorophenoxy moiety.
- Impact: Reduced electron-withdrawing effects (lack of chlorine) may decrease stability but improve solubility.
Heterocycle Variations
SirReal2 ()
- Structure : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
- Key Differences: Pyrimidinylsulfanyl group replaces chlorophenoxy. Naphthalenylmethyl substituent instead of 4-methylbenzyl.
- Pharmacological Role : Potent SIRT2 inhibitor (IC₅₀ = 0.13 µM), suggesting thiazole-acetamides target epigenetic regulators. The bulkier naphthalene group may enhance hydrophobic interactions in enzyme binding pockets .
1,3,4-Oxadiazole Derivatives ()
- Structure: N-Substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides
- Key Differences : Oxadiazole replaces thiazole; sulfanyl group at position 2.
- Bioactivity : Antibacterial activity against S. typhi and S. aureus (e.g., compound 7o, MIC = 1.56 µg/mL). The oxadiazole’s planar structure may improve DNA intercalation compared to thiazole .
Biological Activity
The compound 2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group and 4-methylphenyl moiety contributes to its unique properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various thiazole compounds demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions with bacterial enzymes, disrupting their function.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Effective against Staphylococcus aureus | |
| Other Thiazole Derivatives | Comparable to standard antibiotics (e.g., norfloxacin) |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines. For example, it was noted that the presence of electron-donating groups in the phenyl ring enhances cytotoxic activity.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | 23.30 ± 0.35 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Thiazole Ring : Essential for both antimicrobial and anticancer activities.
- Substituents on Phenyl Rings : Methyl groups enhance activity; chlorinated derivatives show increased potency.
- N-Phenylcarboxamide Group : Significant for cytotoxic effects against specific cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth compared to untreated controls.
- Cytotoxicity Testing : A series of tests on human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of commonly used chemotherapeutics like doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
